4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one
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Overview
Description
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is a heterocyclic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diazoketone with a nucleophile, followed by hydrolysis to yield the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the spiro structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into unique binding sites, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro[4.4]nonane-2,4-dione
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
Uniqueness
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is unique due to its specific functional groups and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C7H12N2O2/c10-5-6(11)8-9-7(5)3-1-2-4-7/h5,9-10H,1-4H2,(H,8,11) |
InChI Key |
GHUUILWJWCHFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C(=O)NN2)O |
Origin of Product |
United States |
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